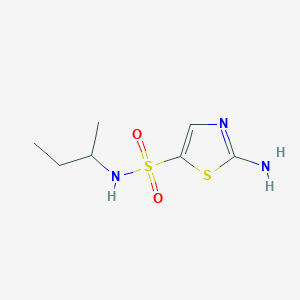

2-amino-N-(sec-butyl)thiazole-5-sulfonamide

Description

Properties

IUPAC Name |

2-amino-N-butan-2-yl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S2/c1-3-5(2)10-14(11,12)6-4-9-7(8)13-6/h4-5,10H,3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGRXEYIWYLPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives, which include 2-amino-n-(sec-butyl)thiazole-5-sulfonamide, have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines.

Mode of Action

It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines. This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may interact with its targets in a way that inhibits the growth or proliferation of these cells.

Biochemical Pathways

It is known that 2-aminothiazole derivatives have a broad pharmacological spectrum. This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines. This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may result in the inhibition of growth or proliferation of these cells.

Biochemical Analysis

Biochemical Properties

2-amino-N-(sec-butyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the suppression of cancer cell proliferation. Additionally, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide has been found to interact with proteins involved in the inflammatory response, thereby exhibiting anti-inflammatory properties.

Cellular Effects

The effects of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, thereby inhibiting tumor growth. It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide can modulate gene expression by affecting the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to 2-amino-N-(sec-butyl)thiazole-5-sulfonamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s stability and efficacy may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

2-amino-N-(sec-butyl)thiazole-5-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity. For instance, its accumulation in tumor tissues can enhance its anticancer effects, while its distribution in healthy tissues can lead to adverse effects.

Subcellular Localization

The subcellular localization of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the nucleus can enhance its ability to modulate gene expression, while its presence in the cytoplasm can influence cell signaling pathways. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Biological Activity

2-Amino-N-(sec-butyl)thiazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

2-Amino-N-(sec-butyl)thiazole-5-sulfonamide belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound's structure is pivotal for its biological activity, influencing its interaction with various biological targets.

The biological activity of 2-amino-thiazole derivatives can be attributed to several mechanisms:

- Antitumor Activity : These compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .

- Antimicrobial Properties : The sulfonamide group enhances antibacterial activity by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis .

- Anticonvulsant Effects : Some thiazole derivatives exhibit anticonvulsant properties, likely through modulation of neurotransmitter systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide. For instance, compounds derived from this scaffold have demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines:

Antimicrobial Activity

The compound has also been tested against various bacterial strains, showing promising results:

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 | |

| Escherichia coli | 0.015 |

Case Studies

- Antitumor Efficacy : In a study by Finiuk et al., derivatives of 2-amino-thiazoles were evaluated for their anticancer properties. The results indicated that certain modifications led to enhanced activity against A2780 cells, with significant reductions in cell viability observed .

- Antimicrobial Research : A series of thiazole derivatives were synthesized and tested for antibacterial potency. Notably, compounds demonstrated superior activity compared to traditional antibiotics like ampicillin and streptomycin, indicating potential for new therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-(sec-butyl)thiazole-5-sulfonamide has been investigated for various therapeutic properties:

- Antimicrobial Activity : Research indicates that compounds with thiazole moieties exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of efficacy .

- Anticancer Activity : In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

- Carbonic Anhydrase Inhibition : This compound has been synthesized to inhibit various carbonic anhydrase isoforms, which are implicated in cancer progression and other diseases. The inhibition of these enzymes presents a potential therapeutic avenue for treating conditions related to abnormal CA activity .

Biology

The interactions of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide with biological macromolecules have been a focal point of research:

- Enzyme Inhibition : Studies have demonstrated that this compound can act as an enzyme inhibitor, impacting metabolic pathways crucial for bacterial survival and cancer cell proliferation .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives have highlighted how structural modifications can enhance antimicrobial efficacy, leading to the development of more potent analogs .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains, with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid. This suggests its potential as an alternative treatment option in antibiotic resistance scenarios.

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects on various cancer cell lines, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide showed a remarkable reduction in cell viability at concentrations above 10 µM. This indicates its potential as a lead compound for developing new anticancer agents .

Data Tables

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Antimicrobial Activity | Tested against Staphylococcus aureus | Significant antibacterial activity |

| Anticancer Activity | Cytotoxicity on A549 and MCF7 cell lines | Induction of apoptosis |

| Enzyme Inhibition | Carbonic anhydrase inhibition | Potential therapeutic applications |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares core structural features with other sulfonamide-thiazole derivatives, but its sec-butyl substituent distinguishes it from analogs with methyl, ethyl, or aryl groups. Key comparisons include:

Key Observations :

Physicochemical and Metabolic Properties

The sec-butyl moiety influences physicochemical behavior:

Table 2: Predicted Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| 2-Amino-N-(sec-butyl)thiazole-5-sulfonamide | 2.8 (high) | ~0.5 (low) | Moderate* |

| AB4 (methyl substituent) | 1.9 | ~2.0 | High |

| 2-(p-Aminobenzenesulfonamido)thiazole | 1.5 | ~3.5 | Low |

*Inferred from : Thiazole derivatives undergo prostaglandin hydroperoxidase-mediated metabolism, leading to nucleic acid adducts. The sec-butyl group may slow oxidation compared to smaller alkyl chains .

Key Observations :

- Higher logP in the target compound suggests better lipid membrane penetration but may require formulation adjustments for bioavailability.

- Metabolic pathways involving prostaglandin hydroperoxidase () are critical for nitroheterocyclic thiazoles, though the absence of a nitro group in the target compound may reduce DNA-binding risks .

Preparation Methods

Starting Material and General Synthetic Strategy

The synthesis typically begins with commercially available 2-aminothiazole as the core scaffold. The preparation of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide involves two main steps:

- Sulfonylation at the 5-position of the thiazole ring

- Alkylation of the amino group with sec-butyl substituent

This approach is supported by a simplified synthetic protocol that has been validated for various 2-aminothiazole sulfonamide derivatives.

Sulfonylation Step: Formation of N-Sulfonylated Intermediate

Procedure Summary:

- Reagents: 2-aminothiazole, sec-butyl sulfonyl chloride (or equivalent sulfonyl chloride derivative)

- Conditions: Aqueous sodium acetate solution, heated at 80–85 °C

- Duration: Approximately 6 hours with continuous stirring

- Monitoring: Thin-layer chromatography (TLC) using n-hexane:ethyl acetate (2:1)

- Isolation: Filtration of solid product followed by recrystallization from absolute ethanol

Mechanistic Insight:

Sulfonylation involves nucleophilic attack of the amino group on the sulfonyl chloride, forming the sulfonamide linkage at the 5-position of the thiazole ring. Sodium acetate acts as a buffering agent to neutralize the released HCl.

Example Data for a Related Compound:

| Parameter | Value |

|---|---|

| Starting material | 2-aminothiazole (1 g, 9.98 mmol) |

| Sulfonyl chloride | sec-butyl sulfonyl chloride (1.1 equiv.) |

| Temperature | 80–85 °C |

| Time | 6 hours |

| Yield | ~80% (typical for related compounds) |

| Appearance | Fine powdered solid |

| Purification | Recrystallization from ethanol |

This step yields the N-sulfonylated intermediate, which is key for the subsequent alkylation step.

Alkylation Step: Introduction of the sec-Butyl Group on the Amino Nitrogen

Procedure Summary:

- Reagents: N-sulfonylated intermediate, sec-butyl alkylating agent (e.g., sec-butyl bromide or chloride)

- Solvent: Dimethylformamide (DMF)

- Additives: Calcium hydride to dry the solvent and facilitate reaction

- Conditions: Stirring at 50–55 °C for 30 minutes before adding alkylating agent

- Reaction Monitoring: TLC with n-hexane:ethyl acetate (8:2)

- Work-up: Cooling, dilution with cold distilled water, filtration

- Purification: Recrystallization from absolute ethanol and column chromatography

Mechanistic Insight:

The alkylation proceeds via nucleophilic substitution where the amino nitrogen attacks the electrophilic alkyl halide, resulting in the formation of the N-(sec-butyl) substituent on the sulfonamide nitrogen.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Sulfonylation | 2-aminothiazole + sec-butyl sulfonyl chloride, NaOAc, 80–85 °C, 6 h | N-sulfonylated 2-aminothiazole |

| 2 | Alkylation | N-sulfonylated intermediate + sec-butyl halide, CaH2, DMF, 50–55 °C, 30 min + stirring | 2-amino-N-(sec-butyl)thiazole-5-sulfonamide |

Analytical Characterization

- Melting Point: Typically in the range of 140–150 °C for related sulfonamide derivatives

- FTIR: Characteristic sulfonamide peaks around 3100 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch)

- NMR: Signals confirming substitution at the amino nitrogen and sulfonamide linkage

- UV/Vis: Absorption maxima consistent with thiazole ring conjugation

Alternative Synthetic Routes and Considerations

- Hantzsch Synthesis: For the preparation of the 2-aminothiazole core, the classical Hantzsch method involving α-halo carbonyl compounds and thioureas can be used, but for this compound, starting from commercially available 2-aminothiazole is more practical.

- Protection Strategies: In some syntheses involving substituted thiazoles, protecting groups such as tert-butyldimethylsilyl may be employed to direct substitution, though this is less common for sulfonamide formation.

- Industrial Scale-Up: The described sulfonylation and alkylation steps are amenable to scale-up, with stereoselectivity controllable by choice of reagents and conditions.

Summary Table of Preparation Parameters

| Parameter | Sulfonylation | Alkylation |

|---|---|---|

| Starting Material | 2-aminothiazole | N-sulfonylated intermediate |

| Key Reagents | sec-butyl sulfonyl chloride, NaOAc | sec-butyl halide, CaH2 |

| Solvent | Water (aqueous) | Dimethylformamide (DMF) |

| Temperature | 80–85 °C | 50–55 °C |

| Reaction Time | ~6 hours | ~30 minutes + stirring |

| Monitoring | TLC (n-hexane:ethyl acetate 2:1) | TLC (n-hexane:ethyl acetate 8:2) |

| Yield | ~80% | 75–85% |

| Purification | Filtration, recrystallization | Recrystallization, column chromatography |

| Product State | Powdered solid | Crystalline solid |

Q & A

Q. What are the key synthetic pathways for 2-amino-N-(sec-butyl)thiazole-5-sulfonamide, and how can reaction conditions be optimized for purity?

The synthesis typically involves heterocyclization and sulfonamide coupling. A common approach is to start with a thiazole precursor, such as 2-aminothiazole, followed by sulfonylation using sec-butylamine derivatives. Critical steps include controlling reaction temperature (e.g., 0–5°C for sulfonylation to minimize side reactions) and purification via column chromatography or recrystallization. For example, analogous sulfonamide syntheses employ hydrogen peroxide for oxidation and lithium aluminum hydride for reduction, requiring strict anhydrous conditions .

Q. How is the structural integrity of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide verified post-synthesis?

Characterization relies on spectroscopic techniques:

- ¹H/¹³C NMR to confirm substituent positions and sec-butyl linkage.

- IR spectroscopy to identify sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amine (N–H at ~3300 cm⁻¹) groups.

- Mass spectrometry (MS) for molecular ion validation (e.g., ESI-MS to confirm [M+H]⁺). Purity is assessed via TLC or HPLC (>95% by area normalization) .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

Initial screens include:

- Enzyme inhibition assays (e.g., HDAC or kinase targets using fluorogenic substrates).

- Antimicrobial susceptibility testing (MIC determination via broth microdilution).

- Cytotoxicity profiling against cancer cell lines (e.g., NCI-60 panel) using MTT assays .

Advanced Research Questions

Q. How can computational methods guide the optimization of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide for target binding?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites. Molecular docking (AutoDock Vina) into target proteins (e.g., HDAC or Bcr-Abl) identifies favorable binding conformations. Solvent effects are modeled using COSMO-RS. These methods help prioritize substituents for synthesis, reducing experimental trial-and-error .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation approaches:

Q. How does the sec-butyl moiety influence pharmacokinetic properties compared to other alkyl groups?

The branched sec-butyl group enhances lipophilicity (logP ~2.5 vs. n-butyl ~2.0), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies using isopropyl or tert-butyl analogs can clarify structure-property relationships. In vitro assays (Caco-2 permeability, PAMPA) and in silico predictions (SwissADME) are critical for optimization .

Q. What crystallographic techniques are suitable for elucidating the compound’s solid-state structure?

Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, confirming sulfonamide geometry. Challenges include growing high-quality crystals via vapor diffusion. Powder XRD may supplement analysis for polymorph identification. Pair Distribution Function (PDF) analysis is used for amorphous phases .

Q. How can structural derivatives enhance antitumor efficacy while minimizing toxicity?

Rational modifications:

- Bioisosteric replacement (e.g., substituting sulfonamide with carboxamide).

- Prodrug strategies (e.g., esterification for targeted release).

- Combination studies with chemotherapeutics (synergy screening via Chou-Talalay method). Toxicity is assessed via hemolytic assays and in vivo maximum tolerated dose (MTD) studies .

Methodological Considerations

Q. What analytical workflows address impurities in scaled-up synthesis?

Q. How are stability profiles determined under varying storage conditions?

Accelerated stability studies (ICH guidelines):

- Forced degradation (40°C/75% RH for 4 weeks) assesses hydrolytic/oxidative susceptibility.

- Photostability (ICH Q1B) under UV/visible light.

Data inform storage recommendations (e.g., desiccated, −20°C for long-term stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.